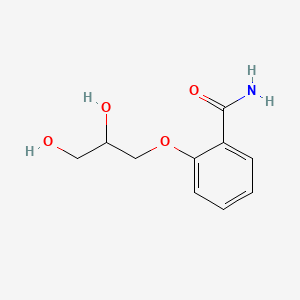

2-(2,3-Dihydroxypropoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-Dihydroxypropoxy)benzamide is an organic compound with the molecular formula C10H13NO4. It is a benzamide derivative characterized by the presence of a 2,3-dihydroxypropoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including 2-(2,3-dihydroxypropoxy)benzamide, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives using TEA as a base and THF as a solvent .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carbonyl compounds, while reduction of the amide group can produce amines.

Scientific Research Applications

2-(2,3-Dihydroxypropoxy)benzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant and antibacterial activities.

Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydroxypropoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2,3-Dihydroxypropoxy)benzamide can be compared with other benzamide derivatives, such as:

- 2,3-Dimethoxybenzamide

- 3-Acetoxy-2-methylbenzamide

- Mirdametinib (PD-0325901)

These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Mirdametinib is a potent MEK inhibitor used in cancer research .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions and interact with different molecular targets, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Biological Activity

2-(2,3-Dihydroxypropoxy)benzamide is an organic compound with the molecular formula C10H13NO4, recognized for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological effects. This article explores the biological activity of this compound, presenting findings from recent studies, case analyses, and relevant data.

Chemical Structure and Properties

The structure of this compound features a benzamide core with a dihydroxypropoxy substituent. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

The mechanism of action of this compound involves interactions with specific enzymes and receptors, potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity related to neurodegenerative diseases.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. Its ability to scavenge free radicals has been assessed using the DPPH assay, where it demonstrated moderate effectiveness in reducing DPPH radicals . The antioxidant activity is significant as it contributes to the compound's potential in mitigating oxidative stress-related diseases.

2. Anti-Alzheimer Activity

Studies have shown that derivatives of benzamide, including this compound, possess anti-Alzheimer properties. In experiments involving mouse models, certain compounds showed significant improvement in swimming times compared to control groups treated with caffeine, suggesting enhanced cognitive function . The mechanism may involve inhibition of acetylcholinesterase or modulation of amyloid beta aggregation.

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. It has shown promising results against both bacterial and fungal strains. In particular, studies indicated that certain derivatives exhibited moderate inhibitory effects against Fusarium and Botrytis species .

Case Study 1: Anti-Alzheimer Effects

In a controlled study on mice treated with this compound derivatives (3a-3g), compounds 3a and 3g were found to significantly enhance swimming endurance compared to caffeine-treated groups. This suggests potential cognitive benefits that warrant further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

A series of benzamide derivatives were tested against various fungal pathogens. Among them, compound 7h demonstrated an EC50 value of approximately 11.61 μg/mL against Sclerotinia sclerotiorum, indicating strong antifungal activity . This highlights the potential application of these compounds in agricultural settings.

Data Summary

Properties

CAS No. |

25238-94-2 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

2-(2,3-dihydroxypropoxy)benzamide |

InChI |

InChI=1S/C10H13NO4/c11-10(14)8-3-1-2-4-9(8)15-6-7(13)5-12/h1-4,7,12-13H,5-6H2,(H2,11,14) |

InChI Key |

FSGOAEWOBMTEJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.